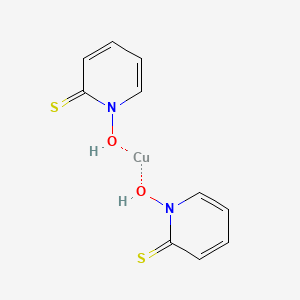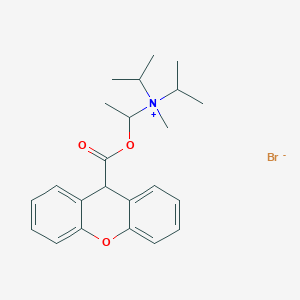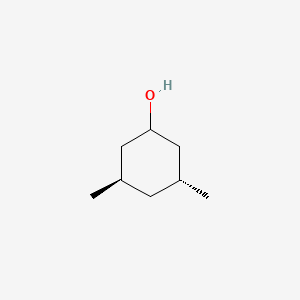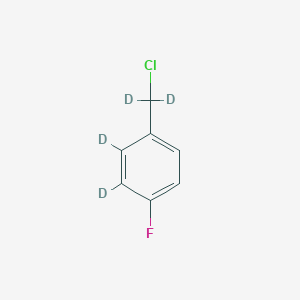
CopperPyrithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper pyrithione can be synthesized through the reaction of pyrithione with copper salts. One common method involves the reaction of sodium pyrithione with copper sulfate in an aqueous medium, resulting in the formation of copper pyrithione precipitate .
Industrial Production Methods: Industrial production of copper pyrithione typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as filtration, washing, and drying to obtain the final product in a stable form .
Analyse Chemischer Reaktionen
Types of Reactions: Copper pyrithione undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its catalytic properties in oxidation reactions.
Common Reagents and Conditions:
Reduction and Substitution: These reactions often involve common reagents such as hydrogen donors and nucleophiles, respectively.
Major Products: The major products formed from these reactions include aldehydes, ketones, and other oxidized derivatives of the starting materials .
Wissenschaftliche Forschungsanwendungen
Copper pyrithione has a wide range of applications in scientific research:
Wirkmechanismus
Copper pyrithione exerts its effects primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. It disrupts cellular ion gradients and inhibits membrane-associated proton pumps, resulting in the inhibition of nutrient transport and eventual cell death . This mechanism is effective against a wide range of microorganisms, including bacteria and fungi .
Vergleich Mit ähnlichen Verbindungen
Zinc Pyrithione: Similar to copper pyrithione, zinc pyrithione is also used as an antimicrobial agent.
Uniqueness: Copper pyrithione’s unique combination of high antimicrobial activity and lower environmental impact compared to traditional antifouling agents makes it a preferred choice in various applications .
Eigenschaften
IUPAC Name |
copper;1-hydroxypyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCWVQDOPICKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)O.C1=CC(=S)N(C=C1)O.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10CuN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154592-20-8 |
Source


|
| Record name | Copper, [1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1144139.png)

